REACTION_CXSMILES
|
[CH2:1]1[O:9][C:8]2[CH:7]=[CH:6][C:5]([OH:10])=[CH:4][C:3]=2[O:2]1.C([O-])([O-])=O.[K+].[K+].COS(OC)(=O)=O.[CH3:24][O:25][CH3:26].C([Li])CCC.CCCCCC>CC(C)=O.C1COCC1.CN(C=O)C>[CH3:24][O:25][C:26]1[C:4]([CH:5]=[O:10])=[C:3]2[O:2][CH2:1][O:9][C:8]2=[CH:7][CH:6]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
C1OC=2C=C(C=CC2O1)O
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
( ε )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
COC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The white solid was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
ADDITION
|
Details
|
diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The EtOAc layer was washed with NaHCO3 solution and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
CUSTOM
|
Details
|
Removal of solvent
|
Type
|
CUSTOM
|
Details
|
afforded a straw
|
Type
|
CUSTOM
|
Details
|
by quenching an aliquot of the reaction mixture with D2O
|
Type
|
CUSTOM
|
Details
|
The anion thus formed
|
Type
|
TEMPERATURE
|
Details
|
by refluxing (2 hrs)
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (11/2 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over anhydrous MgSO4 and evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C(=C1C=O)OCO2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |